2-Methyladamantane-2-Carboxylic Acid: Structural Dynamics & Synthetic Protocols
2-Methyladamantane-2-Carboxylic Acid: Structural Dynamics & Synthetic Protocols
This guide details the chemical structure, synthesis, and pharmaceutical applications of 2-Methyladamantane-2-carboxylic acid , a specialized diamondoid derivative.
Executive Summary
2-Methyladamantane-2-carboxylic acid (CAS: 38773-02-3 ) is a geminally disubstituted derivative of the adamantane cage. Unlike the more common 1-substituted adamantanes (e.g., amantadine, rimantadine), this molecule features a quaternary carbon center at the bridge (C2) position. This structural nuance imparts unique steric bulk and lipophilicity profiles, making it a critical scaffold in the design of peptidomimetics, NMDA receptor antagonists, and lipophilic drug delivery vectors.
This guide focuses on the kinetic control required to synthesize this isomer, distinguishing it from its thermodynamically stable 1-carboxylic acid counterparts.
Chemical Structure & Physicochemical Profile[1][2][3][4][5][6]
Structural Architecture
The molecule consists of a tricyclo[3.3.1.1
-
Geminal Disubstitution: The presence of two substituents at C2 creates a "quaternary" center within the cage framework. This induces significant steric strain compared to the secondary C2 methylene of unsubstituted adamantane.
-
Lipophilicity: The adamantane cage is highly lipophilic (logP ~2.5–3.5 for derivatives). The carboxylic acid provides a polar "head," creating an amphiphilic structure capable of membrane interaction.
-
Chirality: The molecule possesses a plane of symmetry passing through C2, C6, and the substituents; however, depending on further substitution, the C2 center can become a pro-chiral or chiral pivot point in drug design.
Key Properties Table
| Property | Value / Characteristic | Relevance |
| Formula | C | Core scaffold + Methyl + Carboxyl |
| Molecular Weight | 194.27 g/mol | Fragment-based drug discovery range |
| Physical State | White Crystalline Solid | Typical for symmetric cage molecules |
| Melting Point | 146–148 °C (approx.) | High thermal stability due to cage rigidity |
| Solubility | Soluble in DCM, CHCl | Requires organic co-solvents for reactions |
| Acidity (pKa) | ~4.8–5.0 (Predicted) | Similar to pivalic acid (tertiary COOH) |
Synthetic Methodology: The High-Dilution Koch-Haaf Reaction[7][8]
The synthesis of 2-methyladamantane-2-carboxylic acid is a classic example of kinetic vs. thermodynamic control . The 2-adamantyl cation is less stable than the 1-adamantyl (bridgehead) cation. Standard conditions lead to a 1,2-hydride shift, yielding the unwanted 1-carboxylic acid isomer.
The "High Dilution" Protocol
To trap the unstable 2-methyl-2-adamantyl cation before it rearranges, high dilution conditions are strictly required.
Reaction Scheme:
Step-by-Step Protocol
-
Reagents:
-
Precursor: 2-Methyl-2-adamantanol (1.0 eq).
-
Solvent/Reagent: 96% Sulfuric Acid (H
SO ) and Formic Acid (HCOOH). -
Solvent for Dilution: Carbon Tetrachloride (CCl
) or n-Hexane (inert carrier).
-
-
Setup:
-
Use a reactor equipped with a high-efficiency stirrer and a syringe pump for slow addition.
-
Maintain temperature strictly at 0°C to 10°C .
-
-
Execution (The Critical Step):
-
Charge: Place H
SO (large excess, e.g., 50 eq) in the flask. -
Feed: Dissolve 2-methyl-2-adamantanol in the inert solvent (CCl
) along with Formic Acid. -
Addition: Add the alcohol/formic acid mixture to the sulfuric acid extremely slowly (e.g., over 4-6 hours) using the syringe pump.
-
Rationale: High dilution ensures the concentration of the carbocation is low, favoring the bimolecular reaction with CO (generated in situ from formic acid) over the intramolecular hydride shift.
-
-
Quench & Isolation:
-
Pour the reaction mixture onto crushed ice.
-
Extract with Diethyl Ether or Dichloromethane (DCM).
-
Wash with brine, dry over Na
SO . -
Purification: Recrystallization from hexane/acetone or column chromatography (Silica, Hexane:EtOAc gradient).
-
Mechanistic Pathway & Rearrangement Risks
The following diagram illustrates the competition between the desired trapping and the unwanted rearrangement.
Analytical Characterization
To validate the synthesis of the correct isomer, specific spectral signatures must be confirmed.
-
H NMR (CDCl
, 400 MHz):- 1.25 ppm (s, 3H): Methyl group directly attached to the quaternary C2 center. (Crucial diagnostic signal; if shifted or split, rearrangement occurred).
- 1.6–2.4 ppm (m, 14H): Adamantane cage protons. The pattern will differ from the C1-substituted isomer due to symmetry changes.
- 11.0–12.0 ppm (br s, 1H): Carboxylic acid proton.
-
C NMR:
- ~182 ppm: Carbonyl carbon (C=O).
- ~48–50 ppm: Quaternary C2 carbon.
- ~22–25 ppm: Methyl carbon.
-
IR Spectroscopy:
-
1690–1710 cm
: Strong C=O stretch (Carboxylic acid dimer). -
2800–3000 cm
: C-H stretching (Adamantane cage). -
2500–3300 cm
: Broad O-H stretch.
-
Applications in Drug Development[1][3][5]
Bioisosterism & Lipophilicity
The 2-methyl-2-carboxy motif serves as a bulky, lipophilic bioisostere for:
-
Tertiary Butyl Groups: Similar steric volume but with a functional handle (COOH) for conjugation.
-
Phenyl Rings: The adamantane cage approximates the volume of a spinning phenyl ring but is aliphatic and non-aromatic, reducing potential metabolic toxicity (e.g., avoiding epoxide formation).
NMDA Receptor Modulation
Adamantane derivatives (Memantine, Amantadine) are established NMDA receptor antagonists.[1] The 2-methyl-2-carboxylic acid derivative acts as a precursor for 2-amino-2-methyladamantane (via Curtius rearrangement).
-
Hypothesis: The gem-methyl group at C2 may alter the off-rate kinetics of the drug from the ion channel, potentially reducing side effects (psychotomimetic effects) associated with high-affinity blockers.
Peptide Modification
The compound functions as a conformationally rigid amino acid analog (when converted to the amino acid form). Incorporating this scaffold into peptides restricts conformational freedom, potentially locking the peptide into a bioactive helix or turn conformation and increasing resistance to proteolytic degradation.
Safety & Handling
-
Hazards: Like most adamantane derivatives, the compound is likely stable but should be treated as a potential irritant.
-
Reactivity: The carboxylic acid is reactive toward thionyl chloride (forming acid chlorides) and alcohols (forming esters).
-
Storage: Store in a cool, dry place. The cage structure provides excellent oxidative stability.
References
-
Koch-Haaf Carboxylation Kinetics
-
Landa, S., et al.[2] "Synthesis of adamantane derivatives." Collection of Czechoslovak Chemical Communications, 1974. (Foundational work on adamantane functionalization).
- Title: "Transformation of 2-Alkyl-2-adamantanols in Nitric Acid." ResearchGate.
-
-
Synthetic Protocols
-
Properties & Isomer Data
-
Pharmacological Context
- Title: "Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers." Journal of Chemical Health Risks.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Koch-Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
